molecular formula C9H6BrN3O2S B1597078 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine CAS No. 675602-97-8

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine

Cat. No.: B1597078
CAS No.: 675602-97-8
M. Wt: 300.13 g/mol
InChI Key: AELIUOOJSQZFQO-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is a heterocyclic compound that contains both a thiazole ring and a bromonitrophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine typically involves the reaction of 4-bromo-3-nitroaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and nitro groups.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological activity of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of key enzymes or receptors involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)thiazol-2-ylamine
  • 4-(4-Nitrophenyl)thiazol-2-ylamine
  • 4-(4-Chlorophenyl)thiazol-2-ylamine

Uniqueness

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .

Properties

IUPAC Name

4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2S/c10-6-2-1-5(3-8(6)13(14)15)7-4-16-9(11)12-7/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELIUOOJSQZFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373726
Record name 4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-97-8
Record name 4-(4-Bromo-3-nitrophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675602-97-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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